molecular formula C8H15N3 B13949990 N-isopropyl-1,3-dimethyl-1H-pyrazol-5-amine

N-isopropyl-1,3-dimethyl-1H-pyrazol-5-amine

Cat. No.: B13949990
M. Wt: 153.22 g/mol
InChI Key: RYWRTEBAHXVVQR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-isopropyl-1,3-dimethyl-1H-pyrazol-5-amine is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry due to their unique structural properties and reactivity

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-isopropyl-1,3-dimethyl-1H-pyrazol-5-amine typically involves the reaction of 1,3-dimethyl-1H-pyrazol-5-amine with isopropyl halides under basic conditions. The reaction is usually carried out in a solvent such as tetrahydrofuran (THF) or dichloromethane (DCM) at low temperatures to ensure selectivity and yield .

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to enhance efficiency and scalability. The use of automated reactors and optimized reaction conditions can lead to higher yields and purity, making the process suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

N-isopropyl-1,3-dimethyl-1H-pyrazol-5-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-isopropyl-1,3-dimethyl-1H-pyrazol-5-one, while substitution reactions can produce various N-substituted pyrazoles .

Scientific Research Applications

N-isopropyl-1,3-dimethyl-1H-pyrazol-5-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals

Mechanism of Action

The mechanism of action of N-isopropyl-1,3-dimethyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

    1,3-Dimethyl-1H-pyrazol-5-amine: Lacks the isopropyl group, which can affect its reactivity and applications.

    N-isopropyl-1H-pyrazol-5-amine: Similar structure but without the methyl groups, leading to different chemical properties.

    1,3-Dimethyl-4-isopropyl-1H-pyrazole: Another related compound with different substitution patterns

Uniqueness

The presence of both isopropyl and methyl groups can enhance its lipophilicity and ability to interact with various molecular targets .

Properties

Molecular Formula

C8H15N3

Molecular Weight

153.22 g/mol

IUPAC Name

2,5-dimethyl-N-propan-2-ylpyrazol-3-amine

InChI

InChI=1S/C8H15N3/c1-6(2)9-8-5-7(3)10-11(8)4/h5-6,9H,1-4H3

InChI Key

RYWRTEBAHXVVQR-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C(=C1)NC(C)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.